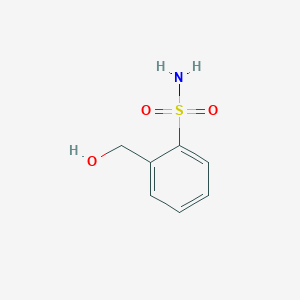

2-(Hydroxymethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

2-(hydroxymethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO3S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4,9H,5H2,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEOWVOUGOCILSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70608476 | |

| Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65270-84-0 | |

| Record name | 2-(Hydroxymethyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70608476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Reaction Pathways for 2 Hydroxymethyl Benzenesulfonamide

Direct Synthesis Approaches for the 2-(Hydroxymethyl)benzenesulfonamide Core

The construction of the 2-(hydroxymethyl)benzenesulfonamide scaffold can be achieved through several synthetic methodologies, including direct sulfonylation, reduction of precursors, and multicomponent reactions.

Sulfonylation Reactions in Target Synthesis

A primary method for the synthesis of benzenesulfonamides involves the reaction of a corresponding benzenesulfonyl chloride with ammonia (B1221849). In a typical procedure, the sulfonyl chloride is treated with an excess of aqueous ammonia to afford the sulfonamide. This reaction is fundamental in the formation of the sulfonamide functional group.

For the specific synthesis of 2-(hydroxymethyl)benzenesulfonamide, a plausible route involves the sulfonylation of a suitable precursor followed by amination. For instance, 2-methylaniline can undergo a Sandmeyer-type reaction to produce 2-methylbenzenesulfonyl chloride. This intermediate can then be reacted with ammonia to yield 2-methylbenzenesulfonamide. Subsequent selective oxidation of the methyl group would be required to introduce the hydroxymethyl functionality, a transformation that presents challenges in chemoselectivity.

A more direct, albeit less commonly documented, approach would involve the direct chlorosulfonylation of a protected form of 2-(hydroxymethyl)benzyl alcohol, followed by amination. The protection of the hydroxyl group would be necessary to prevent side reactions during the chlorosulfonylation step.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Methylbenzenesulfonyl chloride | Ammonia | 2-Methylbenzenesulfonamide | Amination |

| Protected 2-(hydroxymethyl)benzyl alcohol | Chlorosulfonic acid | Protected 2-(hydroxymethyl)benzenesulfonyl chloride | Chlorosulfonylation |

| Protected 2-(hydroxymethyl)benzenesulfonyl chloride | Ammonia | Protected 2-(hydroxymethyl)benzenesulfonamide | Amination |

Reduction Methodologies for Precursor Transformation

An alternative and efficient pathway to 2-(hydroxymethyl)benzenesulfonamide involves the reduction of precursor molecules where the ortho-substituent is at a higher oxidation state, such as a formyl or carboxyl group.

A notable single-step synthesis has been reported that proceeds from benzenesulfonamide (B165840) via a hemiaminal intermediate. nih.gov An attempted ortho-acylation of benzenesulfonamide can lead to the formation of a corresponding hemiaminal as the major product. The in situ reduction of this reaction mixture directly yields a 2-hydroxyalkyl benzenesulfonamide. nih.gov This method provides a direct route to the target compound or its derivatives.

Furthermore, the selective reduction of a 2-carboxybenzenesulfonamide or a 2-formylbenzenesulfonamide can be employed. The reduction of a carboxylic acid to a primary alcohol in the presence of a sulfonamide requires a chemoselective reducing agent. Similarly, the reduction of an aldehyde to an alcohol is a standard transformation that can be achieved with various reducing agents.

| Precursor | Reducing Agent | Product |

| 2-Formylbenzenesulfonamide | Sodium borohydride | 2-(Hydroxymethyl)benzenesulfonamide |

| 2-Carboxybenzenesulfonamide | Borane or other selective reducing agents | 2-(Hydroxymethyl)benzenesulfonamide |

| Hemiaminal from ortho-acylation of benzenesulfonamide | In situ reduction | 2-Hydroxyalkyl benzenesulfonamide |

Multicomponent Reactions Incorporating the Hydroxymethyl Group

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid assembly of complex molecules from simple starting materials in a single synthetic operation. While specific MCRs for the direct synthesis of 2-(hydroxymethyl)benzenesulfonamide are not extensively documented, the principles of MCRs like the Passerini and Ugi reactions can be applied.

The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy amide. wikipedia.orgnih.gov

The Ugi reaction is a four-component reaction involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. rsc.orgrsc.org

To synthesize a molecule incorporating the 2-(hydroxymethyl)benzenesulfonamide scaffold using these MCRs, one of the starting components would need to contain the pre-formed hydroxymethyl and sulfonamide functionalities, or a group that can be readily converted to them. For example, a 2-formylbenzenesulfonamide could potentially be used as the aldehyde component in a Passerini or Ugi reaction, with the resulting product containing the core structure, which could then be selectively reduced.

Derivatization and Functionalization Reactions of 2-(Hydroxymethyl)benzenesulfonamide

The presence of both a hydroxymethyl group and a sulfonamide moiety allows for a range of derivatization and functionalization reactions, enabling the synthesis of a diverse library of related compounds.

Oxidation Reactions of the Hydroxymethyl Moiety

The primary alcohol of the hydroxymethyl group in 2-(hydroxymethyl)benzenesulfonamide can be selectively oxidized to either an aldehyde or a carboxylic acid, providing valuable synthetic intermediates.

Oxidation to 2-Formylbenzenesulfonamide: Selective oxidation of primary alcohols to aldehydes can be achieved using a variety of reagents and conditions that minimize over-oxidation to the carboxylic acid. wikipedia.org Mild oxidation methods are generally preferred.

Oxidation to 2-Carboxybenzenesulfonamide: Stronger oxidizing agents or different reaction conditions can be employed to fully oxidize the hydroxymethyl group to a carboxylic acid.

The choice of oxidant and reaction conditions is crucial for achieving the desired product with high selectivity, especially given the presence of the potentially reactive sulfonamide group.

| Starting Material | Desired Product | Example Oxidizing System |

| 2-(Hydroxymethyl)benzenesulfonamide | 2-Formylbenzenesulfonamide | Pyridinium chlorochromate (PCC), Swern oxidation |

| 2-(Hydroxymethyl)benzenesulfonamide | 2-Carboxybenzenesulfonamide | Potassium permanganate, Jones reagent |

Nucleophilic Substitution Reactions on Activated Sites

The 2-(hydroxymethyl)benzenesulfonamide molecule offers sites for nucleophilic substitution, primarily at the sulfonamide nitrogen and potentially at the benzylic carbon of the hydroxymethyl group after activation.

Reactions at the Sulfonamide Nitrogen: The sulfonamide nitrogen has acidic protons and can be deprotonated by a base to form an anion. This anion can then act as a nucleophile in reactions with various electrophiles, allowing for N-alkylation or N-arylation. However, the sulfonamide bond itself can be cleaved under certain conditions. researchgate.net

Reactions at the Hydroxymethyl Group: The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, such as a tosylate or a halide. This activation allows for subsequent nucleophilic substitution reactions at the benzylic carbon, enabling the introduction of a wide range of functional groups.

These derivatization reactions significantly expand the chemical space accessible from 2-(hydroxymethyl)benzenesulfonamide, making it a versatile building block in medicinal and materials chemistry.

N-Acylation and Other Amide Modifications

The modification of the sulfonamide nitrogen via acylation is a fundamental strategy for creating N-acylsulfonamides, a class of compounds noted for their bioisosteric relationship with carboxylic acids. nih.gov These modifications are typically achieved by reacting the parent sulfonamide with an acylating agent, such as an acid anhydride (B1165640) or acid chloride, often in the presence of a base or catalyst. nih.govresearchgate.net

Various catalytic systems have been developed to facilitate this transformation efficiently. For instance, bismuth(III) salts, including BiCl₃ and Bi(OTf)₃, have proven effective in catalyzing the N-acylation of sulfonamides with both acid chlorides and anhydrides. These reactions can proceed rapidly under both heterogeneous and solvent-free conditions, affording the N-acylsulfonamide products in good to excellent yields. researchgate.net Another approach involves the use of P₂O₅/SiO₂ as a catalyst, which is effective for acylations using carboxylic acid chlorides and anhydrides in either dichloromethane (CH₂Cl₂) or under solvent-free conditions. A key advantage of this solid-supported catalyst is its recoverability and potential for reuse. researchgate.net

Lewis acids like zinc chloride (ZnCl₂) have also been employed for the N-acylation of sulfonamides under solvent-free conditions, proving to be a cost-effective and easy-to-handle catalytic option. nih.gov Furthermore, N-acylbenzotriazoles serve as effective acylating agents for sulfonamides in the presence of a strong base like sodium hydride (NaH), yielding N-acylsulfonamides in high yields. This method is particularly useful for preparing derivatives from N-acylbenzotriazoles whose corresponding acid chlorides are not readily accessible. epa.gov

The reaction conditions for these transformations can be summarized as follows:

| Acylating Agent | Catalyst/Base | Conditions | Typical Yield | Reference |

| Acid Anhydride/Chloride | Bismuth(III) salts | Heterogeneous or solvent-free | Good to Excellent | researchgate.net |

| Acid Anhydride/Chloride | P₂O₅/SiO₂ | CH₂Cl₂ or solvent-free | High | researchgate.net |

| Acid Anhydride | Zinc Chloride (ZnCl₂) | Solvent-free | High | nih.gov |

| N-Acylbenzotriazole | Sodium Hydride (NaH) | Not specified | 76-100% | epa.gov |

| Acetyl Chloride | None specified | CH₂Cl₂/Water, Room Temp | 96% | dergipark.org.tr |

Alkylation and Arylation Strategies

Introducing alkyl and aryl groups at the sulfonamide nitrogen atom of 2-(hydroxymethyl)benzenesulfonamide opens avenues to a diverse range of derivatives. These modifications can significantly alter the compound's physicochemical properties.

Alkylation of sulfonamides can be achieved through various methods. A classic approach involves nucleophilic substitution, where the sulfonamide acts as a nucleophile attacking an alkyl halide, such as benzyl bromide, in the presence of a base like sodium hydroxide (B78521). nsf.gov More advanced and atom-economical methods have also been developed. One such strategy is the manganese-catalyzed N-alkylation using alcohols as the alkylating agents. This "borrowing hydrogen" methodology employs a well-defined Mn(I) PNP pincer precatalyst and requires only catalytic amounts of a base (e.g., K₂CO₃). The process allows for the mono-N-alkylation of a wide array of aryl and alkyl sulfonamides with benzylic and primary aliphatic alcohols, yielding products in excellent yields. acs.org Another modern approach utilizes a water-soluble iridium complex to catalyze the N-alkylation of sulfonamides with alcohols in water, presenting a green chemistry alternative that avoids organic solvents and generates water as the only byproduct. patsnap.com

Arylation of the sulfonamide nitrogen to form N-aryl sulfonamides is a crucial transformation in organic synthesis due to the prevalence of this moiety in pharmaceutical compounds. researchgate.net Modern methods often rely on transition-metal-catalyzed cross-coupling reactions. The Chan-Lam N-arylation, for example, utilizes copper catalysts to forge the C-N bond between a sulfonamide and an aryl boronic acid. A copper fluoride/DMSO catalytic system has been shown to be effective for the N-arylation of sulfonamides with aryl(trimethoxy)silanes under base- and ligand-free conditions. researchgate.net Direct C-H functionalization represents another advanced strategy, where a C-H bond on an aromatic ring is directly converted to a C-N bond with the sulfonamide, often catalyzed by transition metals. researchgate.netresearchgate.net

A summary of selected N-alkylation and N-arylation strategies is presented below:

| Reaction Type | Reagents | Catalyst/Base | Key Features | Reference |

| N-Benzylation | Benzyl bromide | Sodium Hydroxide | Classical nucleophilic substitution | nsf.gov |

| N-Alkylation | Alcohols | Mn(I) PNP pincer complex / K₂CO₃ | "Borrowing Hydrogen" approach, high atom economy | acs.org |

| N-Alkylation | Alcohols | Water-soluble Iridium complex | Reaction in water, environmentally friendly | patsnap.com |

| N-Arylation | Aryl(trimethoxy)silanes | CuF₂/DMSO | Chan-Lam type coupling, base- and ligand-free | researchgate.net |

Advanced Catalytic Methods in Benzenesulfonamide Synthesis

The construction of the benzenesulfonamide scaffold itself has been significantly advanced by modern catalytic methods. These strategies offer improvements in efficiency, selectivity, and environmental impact over classical multi-step syntheses which often begin with chlorosulfonation of an aromatic hydrocarbon. google.comthieme-connect.com

Transition-metal catalysis plays a pivotal role in these advanced syntheses. As mentioned previously, manganese and iridium catalysts are used for the N-alkylation of pre-formed sulfonamides with alcohols. acs.orgpatsnap.com In the realm of N-arylation, copper-catalyzed Chan-Lam cross-coupling provides a direct route to N-aryl sulfonamides from sulfonamides and arylboronic acids or their surrogates. researchgate.net

Direct C-H amination has emerged as a powerful tool for creating the aryl-S bond or the S-N bond. These methods bypass the need for pre-functionalized starting materials, such as aryl halides or boronic acids, by directly activating a C-H bond on the aromatic ring for reaction with a sulfur- or nitrogen-containing coupling partner. researchgate.netresearchgate.net This approach significantly increases step- and atom-economy. For instance, the reaction of aromatic C-H bonds with sulfonyl azides can directly yield N-aryl sulfonamides, with nitrogen gas as the only byproduct. researchgate.net

These catalytic methods represent the forefront of sulfonamide synthesis, enabling the construction of complex molecules with greater efficiency and in a more sustainable manner. thieme-connect.com

Mechanistic Studies of Synthetic Transformations

Understanding the reaction mechanisms underlying the synthesis of 2-(hydroxymethyl)benzenesulfonamide derivatives is crucial for reaction optimization and the development of new synthetic methods.

For the N-alkylation of sulfonamides using alcohols catalyzed by a Mn(I) PNP pincer complex , a "borrowing hydrogen" mechanism is proposed. acs.org The reaction is initiated by the activation of the manganese precatalyst. The alcohol coordinates to the active manganese complex and undergoes dehydrogenation to form an aldehyde and a manganese hydride species. The sulfonamide then condenses with the in-situ generated aldehyde to form an N-sulfonylimine. This imine is subsequently reduced by the manganese hydride species to afford the N-alkylated sulfonamide product and regenerate the active catalyst for the next cycle. acs.org

In the case of classical N-benzylation with benzyl bromide , the mechanism can be viewed as a nucleophilic substitution. For weakly nucleophilic primary sulfonamides, conditions that favor an Sₙ1-like pathway, involving the formation of a benzylic carbocation intermediate, have been proposed. nsf.gov

The mechanism of N-acylation generally involves the nucleophilic attack of the sulfonamide nitrogen (or its conjugate base) on the electrophilic carbonyl carbon of the acylating agent (e.g., acid chloride or anhydride). In catalyzed versions, the catalyst (e.g., a Lewis acid) activates the acylating agent by coordinating to the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the sulfonamide.

Mechanistic investigations into copper-catalyzed N-arylation reactions, such as the Chan-Lam coupling, generally point towards a catalytic cycle involving the formation of a copper(III) intermediate. The cycle typically involves oxidative addition of the arylboronic acid to a Cu(II) species, followed by coordination of the sulfonamide, and finally reductive elimination to form the N-aryl sulfonamide product and regenerate the active copper catalyst.

Advanced Spectroscopic and Structural Elucidation of 2 Hydroxymethyl Benzenesulfonamide

Vibrational Spectroscopy (FT-IR, FT-Raman) and Band Assignment

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, offers profound insights into the molecular vibrations of 2-(hydroxymethyl)benzenesulfonamide. The assignment of specific vibrational bands to corresponding functional groups and bond motions is crucial for confirming the compound's structure.

In the FT-IR spectrum of related benzenesulfonamide (B165840) derivatives, characteristic bands are observed. For instance, the SO2 stretching modes are typically assigned in the frequency range of 1261-1035 cm⁻¹ (theoretically) and are experimentally observed in similar ranges in both IR and Raman spectra. researchgate.net The N-S stretching vibration in sulfonamides is often identified as a medium-intensity band between 950 and 866 cm⁻¹. researchgate.net

For aromatic compounds containing a hydroxyl group, the O-H stretching vibration is a prominent feature. Additionally, C-O stretching and deformation vibrations are expected. In a related cardiovascular drug, metoprolol (B1676517) tartrate, which also contains a hydroxyl group, the C-O stretching and deformation vibrations were assigned at 1054 cm⁻¹ and 1014 cm⁻¹ respectively. sphinxsai.com Out-of-plane O-H vibrations of the alcohol group were assigned to bands at 680 cm⁻¹ and 605 cm⁻¹. sphinxsai.com

The FT-IR and FT-Raman spectra of (E)-4-(benzylideneamino)-N-carbamimidoyl benzenesulfonamide have been recorded and analyzed, providing a basis for comparison of the vibrational modes of the benzenesulfonamide core. researchgate.net

Table 1: Tentative Vibrational Band Assignments for 2-(Hydroxymethyl)benzenesulfonamide based on Related Compounds

| Vibrational Mode | **Expected Frequency Range (cm⁻¹) ** | Reference |

| O-H Stretch | 3200-3600 | sphinxsai.com |

| Aromatic C-H Stretch | 3000-3100 | researchgate.net |

| Asymmetric SO₂ Stretch | 1371-1148 | researchgate.net |

| Symmetric SO₂ Stretch | 1277-1038 | researchgate.net |

| C-O Stretch | 1054 | sphinxsai.com |

| N-S Stretch | 950-866 | researchgate.net |

| O-H Bend (in-plane) | 1350-1450 | sphinxsai.com |

| O-H Bend (out-of-plane) | 605-680 | sphinxsai.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

For benzenesulfonamide and its derivatives, the aromatic protons typically appear in the downfield region of the ¹H NMR spectrum. chemicalbook.com For instance, in the ¹H NMR spectrum of benzenesulfonamide in DMSO-d₆, signals are observed at 7.851 ppm, 7.58 ppm, and 7.37 ppm. chemicalbook.com The protons of the hydroxymethyl group are expected to produce a characteristic signal, the chemical shift of which would be influenced by the neighboring aromatic ring and sulfonamide group. In a related compound, N-(2-hydroxy-1-(hydroxymethyl)-1-methylethyl)benzenesulfonamide, the presence of hydroxymethyl groups is confirmed, although specific shifts are not provided. sigmaaldrich.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. In the predicted ¹³C NMR spectrum of a similar compound, the carbon atoms of the aromatic ring and the hydroxymethyl group would have distinct chemical shifts. np-mrd.org For example, in a substituted fluorenylspirohydantoin containing a hydroxymethyl group, the methylene (B1212753) carbon of this group showed a signal at a specific chemical shift. bas.bg

Table 2: Predicted NMR Data for 2-(Hydroxymethyl)benzenesulfonamide

| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (J, Hz) |

| ¹H (Aromatic) | 7.0 - 8.0 | Multiplet | |

| ¹H (CH₂) | ~4.5 | Singlet or Doublet | |

| ¹H (OH) | Variable | Singlet (broad) | |

| ¹H (NH₂) | Variable | Singlet (broad) | |

| ¹³C (Aromatic) | 120 - 150 | ||

| ¹³C (CH₂) | ~60-70 |

Mass Spectrometry (LC-MS, HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure through fragmentation analysis. Liquid chromatography-mass spectrometry (LC-MS) and high-resolution mass spectrometry (HRMS) are particularly valuable in this regard.

The molecular formula for 2-(hydroxymethyl)benzenesulfonamide is C₇H₉NO₃S, corresponding to a molecular weight of approximately 187.22 g/mol . echemi.comnih.gov HRMS would provide a highly accurate mass measurement, confirming this elemental composition. For instance, the exact mass is calculated to be 187.03031432 Da. nih.gov

Table 3: Key Mass Spectrometry Data for 2-(Hydroxymethyl)benzenesulfonamide

| Parameter | Value | Reference |

| Molecular Formula | C₇H₉NO₃S | echemi.com |

| Molecular Weight | 187.22 g/mol | nih.gov |

| Exact Mass | 187.03031432 Da | nih.gov |

| Monoisotopic Mass | 187.03031432 Da | nih.gov |

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

While the specific crystal structure of 2-(hydroxymethyl)benzenesulfonamide is not detailed in the provided search results, the study of other benzenesulfonamide derivatives highlights the importance of noncovalent interactions in their crystal packing. rsc.org For these types of molecules, hydrogen bonds involving the sulfonamide group (N-H···O and O-H···O) and potential π-π stacking interactions between the aromatic rings are expected to be significant features of the solid-state architecture. rsc.org The hydroxymethyl group would also be capable of participating in hydrogen bonding, both as a donor (O-H) and an acceptor (the oxygen atom).

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For aromatic compounds like 2-(hydroxymethyl)benzenesulfonamide, the primary absorptions are typically due to π → π* transitions within the benzene (B151609) ring.

The UV-Vis spectrum of benzenesulfonamide shows absorption maxima that can be used for analysis. sielc.com The presence of the hydroxymethyl and sulfonamide substituents on the benzene ring will influence the position and intensity of these absorption bands. In general, organic compounds with aromatic rings exhibit strong absorption in the UV region. researchgate.net For benzenesulfonamide, absorption maxima have been noted at 218 nm and 264 nm. sielc.com The electronic transitions in similar sulfonamide derivatives have been studied, and it is known that the absorption spectroscopy of organic compounds is primarily based on n → π* and π → π* transitions. researchgate.net

Table 4: Expected UV-Vis Absorption Data for 2-(Hydroxymethyl)benzenesulfonamide

| Transition Type | Expected Wavelength Range (nm) | Reference |

| π → π | 200 - 280 | sielc.comresearchgate.net |

| n → π | > 280 | researchgate.net |

Computational Chemistry and Theoretical Modeling of 2 Hydroxymethyl Benzenesulfonamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and its consequences for molecular geometry, stability, and reactivity.

Geometry optimization is a computational process aimed at finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 2-(Hydroxymethyl)benzenesulfonamide, this is achieved using sophisticated quantum mechanical methods like Density Functional Theory (DFT) and ab initio calculations. umd.edu

DFT methods, particularly those employing hybrid functionals like B3LYP and PBE0, have become a standard for their balance of accuracy and computational cost. rsc.org These are often paired with Pople-style basis sets, such as 6-31G(d,p) or 6-311++G(d,p), or Dunning's correlation-consistent basis sets like aug-cc-pVDZ, to provide a robust description of the electronic structure. umd.eduresearchgate.netnih.gov The process begins with an initial guess of the molecular geometry, which is then systematically refined by calculating the forces on each atom and adjusting their positions until a stationary point is reached where the net forces are zero. umd.edu

Ab initio methods, which are derived directly from theoretical principles without the inclusion of experimental data, can also be employed. While computationally more demanding, they can offer higher accuracy. For sulfonamide-containing molecules, DFT calculations have demonstrated excellent correlation with experimental data for structural parameters like bond lengths and angles. researchgate.net For instance, the optimized geometry of the sulfonamide group reveals characteristic bond lengths and angles that are crucial for its interaction with biological targets.

Table 1: Representative Geometric Parameters of a Benzenesulfonamide (B165840) Moiety from DFT Calculations

| Parameter | Typical Value (DFT) |

| S-O Bond Length | ~1.43 Å |

| S-N Bond Length | ~1.65 Å |

| S-C Bond Length | ~1.77 Å |

| O-S-O Bond Angle | ~120° |

| O-S-N Bond Angle | ~108° |

| O-S-C Bond Angle | ~107° |

| Note: These are representative values based on DFT calculations of similar benzenesulfonamide structures and may vary slightly for the specific title compound. researchgate.net |

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the innermost empty orbital, acts as an electron acceptor. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting high polarizability, low kinetic stability, and high chemical reactivity. mdpi.comresearchgate.net Conversely, a large energy gap implies high stability. mdpi.com These orbital energies are used to calculate various global reactivity descriptors that quantify the reactive nature of the molecule.

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The ability to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I-A)/2). Soft molecules have a small energy gap, while hard molecules have a large one. researchgate.net

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system (μ = -(I+A)/2).

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor (ω = μ²/2η). malayajournal.org

These descriptors for 2-(Hydroxymethyl)benzenesulfonamide can be calculated using the HOMO and LUMO energies obtained from DFT calculations.

Table 2: Calculated FMO Energies and Chemical Reactivity Descriptors

| Parameter | Symbol | Formula | Representative Value (eV) |

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -9.584 bsu.by |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -0.363 bsu.by |

| Energy Gap | ΔE | ELUMO - EHOMO | 9.221 |

| Ionization Potential | I | -EHOMO | 9.584 |

| Electron Affinity | A | -ELUMO | 0.363 |

| Electronegativity | χ | (I+A)/2 | 4.974 |

| Chemical Hardness | η | (I-A)/2 | 4.611 |

| Chemical Potential | μ | -(I+A)/2 | -4.974 |

| Electrophilicity Index | ω | μ²/2η | 2.684 |

| Note: HOMO and LUMO values are based on a reported calculation for a related sulfonamide derivative. bsu.by All other values are calculated based on these energies. |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method is particularly useful for analyzing intramolecular interactions, such as hyperconjugation and hydrogen bonding, by quantifying the charge transfer between donor and acceptor orbitals. researchgate.netnih.gov

Table 3: Representative NBO Donor-Acceptor Interactions in a Benzenesulfonamide Moiety

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

| LP (O1) | σ* (S-N) | ~ 5.2 | Hyperconjugation |

| LP (O2) | σ* (S-C) | ~ 4.8 | Hyperconjugation |

| LP (N) | σ* (S-O1) | ~ 1.5 | Hyperconjugation |

| π (C-C)ring | π* (C-C)ring | ~ 20.0 | Resonance/Conjugation |

| Note: These values are illustrative, based on NBO analyses of similar sulfonamide structures, and represent typical intramolecular charge transfer interactions. researchgate.net |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred binding orientation and affinity of a ligand to a specific protein target. nih.gov For 2-(Hydroxymethyl)benzenesulfonamide, this method can be used to screen for potential biological targets and to understand the molecular basis of its activity. The benzenesulfonamide scaffold is a well-known pharmacophore that targets enzymes like carbonic anhydrases. mdpi.com

The docking process involves generating a multitude of possible conformations of the ligand within the active site of the protein. Each conformation is scored based on a function that estimates the binding free energy, with more negative scores indicating stronger binding affinity. nih.gov The results reveal crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. For instance, docking simulations of sulfonamides into the active site of human carbonic anhydrase II typically show that the sulfonamide group coordinates with the catalytic zinc ion, while the benzene (B151609) ring and its substituents form interactions with nearby amino acid residues.

Table 4: Example of Molecular Docking Results for a Benzenesulfonamide Ligand

| Parameter | Description |

| Target Protein | Human Carbonic Anhydrase II (hCA II) |

| PDB ID | 4FA2 nih.gov |

| Docking Software | AutoDock Vina researchgate.net |

| Binding Affinity (Score) | -7.0 to -9.0 kcal/mol (Typical Range) |

| Key Hydrogen Bond Interactions | Thr199, Thr200 |

| Key Hydrophobic Interactions | Val121, Val143, Leu198 |

| Other Key Interactions | Coordination of sulfonamide NH₂ with Zn²⁺ ion |

| Note: This table presents typical results for a benzenesulfonamide derivative docked into hCA II, illustrating the type of information obtained from a docking simulation. nih.govmdpi.com |

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the system over time. nih.gov MD simulations calculate the trajectory of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility of 2-(Hydroxymethyl)benzenesulfonamide and the stability of its complex with a biological target. researchgate.net

Table 5: Key Outputs and Insights from Molecular Dynamics Simulations

| Analysis Type | Metric | Insight Gained |

| System Stability | Root Mean Square Deviation (RMSD) | Assesses if the ligand-protein complex reaches a stable equilibrium during the simulation. |

| Residue Flexibility | Root Mean Square Fluctuation (RMSF) | Identifies flexible regions of the protein and how ligand binding affects their movement. |

| Interaction Stability | Hydrogen Bond Analysis | Tracks the formation and breakage of hydrogen bonds over time to determine their persistence. |

| Binding Free Energy | MM/PBSA or MM/GBSA | Provides a more accurate estimation of the binding affinity by averaging over multiple conformations. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) modeling is a predictive analytics technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. mdpi.com For a class of compounds including 2-(Hydroxymethyl)benzenesulfonamide, QSAR models can be developed to predict their potency against a specific biological target, helping to prioritize the synthesis and testing of new, more active derivatives.

The development of a QSAR model involves several steps:

Data Set Compilation: A training set of structurally related molecules with experimentally determined biological activities (e.g., IC₅₀ values) is assembled.

Descriptor Calculation: A wide range of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) are calculated for each molecule.

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build an equation that links a selection of descriptors to the observed activity. mdpi.com

Validation: The model's statistical significance and predictive power are rigorously validated using internal methods (like leave-one-out cross-validation, yielding a q² value) and, ideally, an external test set of compounds not used in model creation. mdpi.comnih.gov

A successful QSAR model can provide valuable insights into which molecular properties are crucial for activity, thereby guiding the rational design of new compounds.

Table 6: Example of a QSAR Model and its Validation Parameters

| Component | Example | Description |

| Model Equation | pIC₅₀ = 0.85LogP - 0.15ASA + 1.2*Dipole + 2.5 | A hypothetical equation relating biological activity (pIC₅₀) to molecular descriptors (LogP, Accessible Surface Area, Dipole Moment). |

| Statistical Parameters | ||

| Correlation Coefficient | r² = 0.92 | Measures the goodness of fit for the training set. A value closer to 1 is better. |

| Cross-validation Coefficient | q² = 0.75 | Measures the internal predictive ability of the model. A value > 0.5 is generally considered good. |

| External Validation | r²pred = 0.88 | Measures the predictive ability on an external test set. |

| F-statistic | F = 65 | Indicates the statistical significance of the regression model. |

| Note: This table illustrates the typical components and statistical validation metrics of a QSAR model. The equation is hypothetical. mdpi.comnih.gov |

Biological Activity Spectrum and Mechanistic Investigations of 2 Hydroxymethyl Benzenesulfonamide Derivatives

Carbonic Anhydrase (CA) Isoform Inhibition

Derivatives of benzenesulfonamide (B165840) are well-established inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes crucial for numerous physiological processes. mdpi.comsemanticscholar.org The unsubstituted sulfonamide group is a key pharmacophore, acting as an "anchor" by coordinating to the zinc ion within the enzyme's active site. nih.govcu.edu.eg The remainder of the molecule, often referred to as the "tail," can be modified to influence binding affinity and selectivity across the various CA isoforms. nih.govnih.govnih.gov

Derivatives of benzenesulfonamide have demonstrated a wide range of inhibitory activities against several human carbonic anhydrase (hCA) isoforms. The cytosolic isoforms hCA I and hCA II are often considered off-targets in the development of inhibitors aimed at the transmembrane, tumor-associated hCA IX and XII isoforms. researchgate.netnih.gov

Research has shown that many benzenesulfonamide derivatives potently inhibit the dominant cytosolic isoform, hCA II, with inhibition constants (Kᵢ) in the nanomolar range. nih.gov For instance, some phthalimide-capped benzene (B151609) sulfonamides show potent inhibition against hCA II, with one compound being six times more potent than the standard inhibitor acetazolamide. semanticscholar.org In contrast, hCA I is often moderately inhibited, with Kᵢ values ranging from the nanomolar to micromolar scale. nih.govnih.gov

The tumor-associated isoforms hCA IX and hCA XII are significant targets in cancer research. nih.gov Many benzenesulfonamide derivatives exhibit potent, low nanomolar to subnanomolar inhibition against these isoforms. nih.gov For example, a series of hydrazonobenzenesulfonamides showed efficient inhibition of hCA IX and hCA XII, with Kᵢ values in the low nanomolar range. nih.gov Similarly, other derivatives have shown high potency against hCA IX and XII, with some compounds being more effective against these isoforms than acetazolamide. researchgate.net

Inhibition of hCA VII, an isoform involved in brain metabolism and neuronal excitation, has also been observed, with some derivatives showing potent inhibition in the nanomolar range. nih.govnih.gov The affinity for other isoforms like hCA IV and hCA XIII has also been documented, though often with weaker binding compared to isoforms like hCA II, IX, and XII. mdpi.comnih.gov

Table 1: Inhibitory Activity of Selected Benzenesulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Compound Type | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |

| Hydantoin-based benzenesulfonamides | 233.8 - 8789 | 1.2 - 91.2 | - | - | - | nih.gov |

| 4-(R-1H-1,2,3-triazol-1-yl)-benzenesulfonamides | 41.5 - 1500 | 30.1 - 755 | - | 1.5 - 38.9 | 0.8 - 12.4 | nih.gov |

| Hydrazonobenzenesulfonamides | - | Low nM | - | Low nM | 8.05 - 68.7 | nih.gov |

| Phthalimide-capped benzenesulfonamides | 28.5 | 2.2 | - | - | - | semanticscholar.org |

| 2-Oxindole benzenesulfonamide conjugates | 90.2 - 97.6 | 3.0 - 8.0 | - | 13.9 - 21.4 | - | cu.edu.eg |

The primary mechanism of action for sulfonamide-based CA inhibitors involves the coordination of the sulfonamide group (SO₂NH₂) to the catalytic Zn²⁺ ion in the active site. cu.edu.egrcsb.org This interaction displaces the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the enzyme's catalytic activity of hydrating carbon dioxide. researchgate.net

X-ray crystallography studies of various benzenesulfonamide derivatives complexed with hCA isoforms have provided detailed insights into the binding mechanism. nih.govrcsb.orgrcsb.org The sulfonamide moiety's nitrogen atom binds to the Zn²⁺ ion, and the two oxygen atoms form hydrogen bonds with the backbone amide of Thr199. rcsb.org

Beyond the zinc coordination, the rest of the inhibitor molecule, the "tail," plays a crucial role in establishing additional interactions within the active site, which contributes to both binding affinity and isoform selectivity. nih.govnih.gov For example, the aromatic ring of the benzenesulfonamide can fill a hydrophobic pocket in the active site, formed by residues such as Val121, Leu141, and Val143. nih.gov The tail can also form hydrogen bonds and van der Waals interactions with various amino acid residues lining the active site cavity, including Gln92, Phe131, Leu198, Thr200, and Pro201. rcsb.org In some cases, the tail can extend towards the entrance of the active site cavity, interacting with residues that differ between isoforms, thereby conferring selectivity. nih.gov

Achieving isoform selectivity is a major goal in the design of CA inhibitors to minimize off-target effects. mdpi.comnih.gov While many benzenesulfonamide derivatives show broad activity across multiple CA isoforms, some structural modifications have led to significant selectivity. nih.gov

For instance, some derivatives exhibit marked selectivity for the cytosolic hCA II over hCA I. semanticscholar.org One phthalimide-capped derivative was found to be 14-fold more selective for hCA II than hCA I. semanticscholar.org Similarly, selectivity for the tumor-associated isoforms hCA IX and XII over the ubiquitous hCA I and II is highly sought after. nih.govresearchgate.net Some compounds have demonstrated excellent selectivity for hCA IX and XII, with selectivity indices (ratio of Kᵢ values) reaching significant levels. researchgate.net For example, certain quinoline-based benzenesulfonamides were selective inhibitors of the cancer-related isoforms hCA IX and XII over the off-target hCA I and II. researchgate.net

The structural basis for this selectivity often lies in the differences in amino acid residues at the entrance of the active site cavity among the various isoforms. nih.gov By designing inhibitor "tails" that can specifically interact with these variable residues, it is possible to achieve a desired selectivity profile. For example, the substitution pattern on the benzenesulfonamide ring and the nature of the appended moieties can be tailored to favor interactions with the unique features of a particular isoform's active site. nih.govnih.gov

Cyclooxygenase (COX) Isoform Inhibition, with Emphasis on COX-2 Selectivity

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are key players in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins. nih.gov While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is an inducible isoform that is upregulated during inflammation. nih.gov Consequently, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit COX-1. nih.gov

The phenylsulfonamide moiety has been identified as a critical pharmacophore for achieving COX-2 selectivity. nih.gov This is attributed to its ability to bind to a polar side pocket present in the COX-2 enzyme but absent in COX-1. nih.gov This selective pocket allows the sulfonamide group to form favorable interactions, anchoring the inhibitor and contributing to its higher affinity for COX-2. nih.govnih.gov

Derivatives of benzenesulfonamide have been incorporated into various molecular scaffolds to create potent and selective COX-2 inhibitors. Research has shown that by tethering a benzenesulfonamide pharmacophore to existing NSAIDs or other scaffolds, it is possible to significantly enhance COX-2 inhibitory activity and selectivity. nih.gov For example, a series of compounds created by linking benzenesulfonamide and 1,2,3-triazole pharmacophores to NSAIDs resulted in potent COX-2 inhibitors with IC₅₀ values in the nanomolar range, some of which were more potent and selective than the well-known COX-2 inhibitor, celecoxib. nih.gov

Table 2: In Vitro COX-1/COX-2 Inhibitory Activity of Selected Benzenesulfonamide Hybrids

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |

| Hybrid 6b | 13.16 | 0.04 | 329 | nih.gov |

| Hybrid 6j | 12.48 | 0.04 | 312 | nih.gov |

| Hybrid 6e | 12.85 | 0.05 | 257 | nih.gov |

| Celecoxib (Reference) | 14.70 | 0.05 | 294 | nih.gov |

| Cyclic Imide 4 | >100 | 0.36 | >277.8 | nih.gov |

| Cyclic Imide 12 | >100 | 0.32 | >312.5 | nih.gov |

Note: This table showcases the potential of the benzenesulfonamide moiety in conferring COX-2 selectivity within different molecular frameworks.

Antimicrobial Activity Mechanisms

Benzenesulfonamide derivatives have a long history as antimicrobial agents. Their mechanism of action in bacteria often involves the inhibition of dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folic acid synthesis. However, the emergence of microbial resistance has driven the development of new derivatives with potentially different or multiple mechanisms of action.

A variety of benzenesulfonamide derivatives have been synthesized and evaluated for their antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net The efficacy of these compounds can be significantly influenced by the nature of the substituents on the benzenesulfonamide core.

For instance, some 2,4,6-trimethylbenzenesulfonyl hydrazones have shown notable activity, particularly against Gram-positive bacteria. nih.gov One such derivative exhibited strong bactericidal effects against Micrococcus luteus and Bacillus species, with Minimum Inhibitory Concentrations (MICs) as low as 7.81 µg/mL. nih.govmdpi.com The same study found that these specific derivatives were inactive against the tested Gram-negative bacteria. nih.gov

In other studies, benzenesulfonamide derivatives incorporating different heterocyclic moieties have demonstrated broad-spectrum activity. For example, modifying the C-7 position of ciprofloxacin (B1669076) with a 4-(4-aminophenylsulfonyl)-1-piperazinyl group resulted in a compound with enhanced activity against the Gram-positive bacterium Streptococcus pneumoniae. nih.gov This modification also shifted the drug's primary target from topoisomerase IV to gyrase. nih.gov Furthermore, some sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have shown activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

The activity against Gram-negative bacteria is often more challenging to achieve due to the presence of the outer membrane, which can act as a permeability barrier. However, some derivatives have shown promise. For example, benzenesulfonamides bearing an oxadiazole ring with an electron-donating phenoxy group showed good activity against Pseudomonas aeruginosa. researchgate.net

Table 3: Antibacterial Activity of Selected Benzenesulfonamide Derivatives

| Compound Type | Gram-Positive Bacteria | MIC (µg/mL or µmol/L) | Gram-Negative Bacteria | MIC (µg/mL or µmol/L) | Reference |

| 2,4,6-Trimethylbenzenesulfonyl hydrazone 24 | M. luteus, Bacillus spp. | 7.81 | Inactive | - | nih.govmdpi.com |

| 2,4,6-Trimethylbenzenesulfonyl hydrazone 24 | Staphylococcus spp., Enterococcus spp. | 15.62 | Inactive | - | mdpi.com |

| 5-chloro-N-{4-[N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-2-hydroxybenzamide | MRSA | 15.62-31.25 µmol/L | - | - | nih.gov |

| Benzenesulfonamide-oxadiazole hybrid (88c) | - | - | P. aeruginosa | Good activity | researchgate.net |

| Ciprofloxacin-benzenesulfonamide hybrid (NSFQ-105) | S. pneumoniae | 0.06-0.125 µg/mL | - | - | nih.gov |

Note: The table highlights the varied antibacterial spectrum of benzenesulfonamide derivatives against different bacterial strains.

Anti-inflammatory and Analgesic Mechanisms

Benzenesulfonamide derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. The primary mechanism underlying these effects is often the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—lipid compounds that mediate inflammation and pain. Some benzenesulfonamide derivatives have been specifically designed as selective inhibitors of COX-2. nih.govresearchgate.net

The inhibition of COX-2 is responsible for the desirable anti-inflammatory and analgesic effects, while the inhibition of the COX-1 isoform can lead to undesirable gastrointestinal side effects. nih.gov Research has focused on developing derivatives with high selectivity for COX-2 to minimize these adverse effects. nih.gov

In vivo studies have demonstrated the efficacy of certain benzothiazole (B30560) derivatives bearing a benzenesulfonamide moiety. nih.gov For example, some synthesized compounds exhibited significant inhibition of carrageenan-induced rat paw edema, a common model for acute inflammation. nih.gov The analgesic activity of these derivatives has also been evaluated, with some showing efficacy comparable to established anti-inflammatory drugs like celecoxib. nih.gov

Table 1: Anti-inflammatory Activity of Selected Benzenesulfonamide Derivatives This table is interactive. You can sort and filter the data.

| Compound | Inhibition of Edema at 1h (%) | Inhibition of Edema at 2h (%) | Inhibition of Edema at 3h (%) |

|---|---|---|---|

| 17c | 72 | 76 | 80 |

| 17i | 64 | 73 | 78 |

| Indomethacin | 68 | 72 | 75 |

Data sourced from in vivo studies on carrageenan-induced rat paw edema. nih.gov

Antineoplastic and Anticancer Mechanisms

The benzenesulfonamide scaffold is a key feature in the design of various antineoplastic and anticancer agents. Derivatives of 2-(hydroxymethyl)benzenesulfonamide have shown potential in this area through several mechanisms of action.

A significant target for these compounds is the family of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.govresearchgate.net These enzymes play a role in regulating pH in the tumor microenvironment, which is crucial for tumor growth and proliferation. nih.gov By selectively inhibiting these CA isoforms, benzenesulfonamide derivatives can induce apoptosis and ferroptosis in cancer cells. nih.govresearchgate.net

Furthermore, certain novel benzenesulfonamide derivatives have demonstrated cytotoxic activity against various human cancer cell lines, including HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). researchgate.net Mechanistic studies have revealed that these compounds can inhibit cell proliferation by inducing apoptosis, as evidenced by cytometric analysis of phosphatidylserine (B164497) translocation and changes in mitochondrial membrane potential. researchgate.net Some derivatives have also been observed to cause dose-dependent morphological changes characteristic of apoptosis in treated cancer cells and to induce caspase activity. researchgate.net

Table 2: Cytotoxic Activity of a Benzenesulfonamide Derivative (Compound 37) This table is interactive. You can sort and filter the data.

| Cell Line | IC50 (µM) |

|---|---|

| HCT-116 | 36 |

| HeLa | 34 |

IC50 values represent the concentration required to inhibit the growth of 50% of the cancer cells. researchgate.net

Modulation of Protein Aggregation (e.g., Amyloid-β)

The aggregation of proteins, such as amyloid-β (Aβ), is a central pathological feature of several neurodegenerative diseases, including Alzheimer's disease. The Aβ peptide is generated from the amyloid precursor protein (APP) and can misfold and aggregate into soluble oligomers and insoluble fibrils, which are believed to be neurotoxic.

Low-molecular-weight compounds have been investigated for their ability to modulate the aggregation process of Aβ. These molecules can interfere with the aggregation kinetics, potentially by stabilizing the non-toxic monomeric form of Aβ or by redirecting the aggregation pathway towards non-toxic species. The early stages of aggregation, where cytotoxic oligomers are formed, are a particularly important target for therapeutic intervention.

While specific studies on 2-(hydroxymethyl)benzenesulfonamide are limited in this context, the general principle of using small molecules to inhibit or modulate protein aggregation is well-established. The chemical properties of benzenesulfonamide derivatives could allow them to interact with the Aβ peptide, potentially through non-covalent interactions, and thereby influence its aggregation propensity.

Other Biological Target Interactions (e.g., γ-Secretase)

Beyond the well-established targets, derivatives of 2-(hydroxymethyl)benzenesulfonamide may interact with other biological molecules, such as γ-secretase. This enzyme is a multi-subunit protease complex that plays a crucial role in the processing of the amyloid precursor protein (APP). The cleavage of APP by γ-secretase is the final step in the generation of the amyloid-β (Aβ) peptide.

Furthermore, γ-secretase activity can be influenced by various factors, including membrane-associated oxidative stress. The generation of the APP intracellular domain (AICD) by γ-secretase can also have downstream effects, such as inducing the transcription of the BACE1 gene, which encodes for β-secretase, another enzyme in the amyloidogenic pathway. The potential for benzenesulfonamide derivatives to interact with and modulate the activity of γ-secretase represents an interesting avenue for further investigation.

Stereospecific Interactions with Biological Targets

The concept of stereospecificity is fundamental in pharmacology, as biological systems are inherently chiral. Enzymes, receptors, and other biological targets are composed of chiral molecules (L-amino acids and D-sugars), creating a chiral environment. nih.gov Consequently, the enantiomers of a chiral drug can be recognized as distinct entities, leading to different biological responses. nih.gov

One enantiomer of a chiral drug may fit perfectly into the binding site of a biological target, eliciting the desired therapeutic effect, while the other enantiomer may be less active or even inactive because it cannot bind in the same way. nih.gov This differential interaction can lead to variations in the pharmacology, pharmacokinetics, and metabolism of the enantiomers. nih.gov

For derivatives of 2-(hydroxymethyl)benzenesulfonamide that are chiral, it is highly probable that their interactions with biological targets will be stereospecific. The spatial arrangement of the atoms in each enantiomer will dictate how it fits into the active site of an enzyme like dihydropteroate synthase or cyclooxygenase. This can result in one enantiomer being a more potent inhibitor than the other. The separation and analysis of enantiomers, often achieved through chiral high-performance liquid chromatography (HPLC), are therefore crucial steps in the development and understanding of such chiral compounds. nih.gov

Structure Activity Relationship Sar and Pharmacophore Development for 2 Hydroxymethyl Benzenesulfonamide Derivatives

Impact of Substituents on Benzenesulfonamide (B165840) Core Activity

The benzenesulfonamide core is a well-established pharmacophore in a multitude of clinically important drugs, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors. nih.gov The sulfonamide group (-SO₂NH₂) is a key zinc-binding group in many of these derivatives, enabling them to interact with metalloenzymes. nih.gov The nature and position of substituents on the benzenesulfonamide core can significantly influence the compound's activity and selectivity.

Generally, the acidity and proton affinity of the sulfonamide moiety can be fine-tuned by substituents on the flanking aromatic rings. vu.nl Electron-donating groups tend to decrease the acidity of the sulfonamide, while electron-withdrawing groups increase its acidity. vu.nl This modulation of electronic properties can directly impact the strength of interaction with biological targets. For instance, in the context of carbonic anhydrase inhibitors, the sulfonamide group's ability to coordinate with the zinc ion in the enzyme's active site is paramount. nih.govtandfonline.com

Studies on various benzenesulfonamide derivatives have demonstrated that the position of substituents is critical. For example, in a series of inhibitors for the metallo-β-lactamase ImiS, meta-substituted benzenesulfonamides showed significantly higher inhibitory potency compared to their ortho- and para-substituted counterparts. nih.gov This highlights that steric and electronic effects, dictated by the substituent's position, play a crucial role in determining the biological activity.

Role of the Hydroxymethyl Group in Modulating Biological Activity and Target Interaction

The hydroxymethyl group (-CH₂OH) is a primary alcohol group that can significantly influence a molecule's properties through its ability to form hydrogen bonds. numberanalytics.com In the context of 2-(hydroxymethyl)benzenesulfonamide derivatives, this group can play several important roles in modulating biological activity and target interaction.

The presence of the hydroxymethyl group can enhance the solubility of the molecule in aqueous environments due to its hydrogen bonding capacity with water molecules. numberanalytics.com This can be advantageous for drug delivery and distribution. More importantly, the hydroxymethyl group can directly participate in binding to the biological target. It can act as both a hydrogen bond donor (from the hydroxyl proton) and a hydrogen bond acceptor (at the oxygen atom), forming specific interactions that can increase the affinity and selectivity of the compound.

In some cases, the hydroxymethyl group may be part of a larger pharmacophoric element. For instance, the 2-hydroxyalkyl benzenesulfonamide moiety is considered an important pharmacophoric element for designing drug-like scaffolds. nih.gov The specific orientation of the hydroxymethyl group relative to the benzenesulfonamide core is crucial for its interaction with the target.

Influence of Aromatic Ring Substitutions and Heterocyclic Moieties

Substituents on the aromatic ring of 2-(hydroxymethyl)benzenesulfonamide can profoundly affect its biological activity by altering its electronic and steric properties. libretexts.orgmsu.edu The introduction of electron-donating or electron-withdrawing groups can modify the electron density of the aromatic ring and the sulfonamide group, thereby influencing the strength of interactions with the target protein. nih.gov

For instance, in a study on 8-benzenesulfonamidoquinoline derivatives, the introduction of an electron-withdrawing substituent on the benzenesulfonyl group enhanced the extractability of divalent metal cations due to its inductive effect. nih.gov Conversely, bulky substituents at the ortho-position can introduce steric hindrance, which may either be detrimental or beneficial depending on the topology of the target's binding site. nih.gov

Furthermore, the replacement of the benzene (B151609) ring with or the addition of heterocyclic moieties can introduce new interaction points and alter the molecule's physicochemical properties. Heterocyclic rings can introduce heteroatoms (like nitrogen, oxygen, or sulfur) that can participate in hydrogen bonding or other specific interactions. For example, the incorporation of a thiazolone ring into a benzenesulfonamide scaffold has been shown to yield potent inhibitors of carbonic anhydrase IX. rsc.org Similarly, the introduction of cyclic and acyclic amines to the benzenesulfonamide motif has been explored in the development of CXCR4 antagonists. nih.gov

The following table summarizes the effects of different substituents on the aromatic ring of benzenesulfonamide derivatives based on various studies:

| Substituent Type | Position | Effect on Activity | Reference |

| Electron-withdrawing | para | Enhanced inhibitory activity | rsc.org |

| Electron-donating | para | Can restore activity | tandfonline.com |

| Bulky group | ortho | Can cause steric hindrance | nih.gov |

| Halogen | para or ortho | Variable, can lead to inactivity | tandfonline.com |

| Heterocyclic ring | Varies | Can introduce new interaction points and improve potency | rsc.org |

Correlation of Electronic and Steric Parameters with Biological Efficacy

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These studies are instrumental in understanding how electronic and steric parameters correlate with the efficacy of 2-(hydroxymethyl)benzenesulfonamide derivatives.

Electronic parameters, such as the Hammett constant (σ), describe the electron-donating or electron-withdrawing nature of a substituent. vu.nl Steric parameters, like the Taft steric parameter (Es), quantify the bulkiness of a substituent. By correlating these parameters with biological data (e.g., IC₅₀ or Kᵢ values), researchers can build predictive models.

For benzenesulfonamide derivatives, QSAR studies have shown that both electronic and hydrophobic parameters are often crucial for modeling their binding affinities to targets like carbonic anhydrase II. nih.gov The lipophilicity of the molecule, often represented by logP, is a key descriptor in many QSAR models, highlighting the importance of the compound's ability to cross cell membranes and reach its target. nih.gov

A linear correlation has been observed between the pKa values of para-substituted 2,6-diarylbenzenesulfonamides and the Hammett sigma values, indicating that electronic effects directly influence the acidity of the sulfonamide group. vu.nl This, in turn, can affect the strength of the zinc-binding interaction in metalloenzymes.

The general findings from QSAR studies on benzenesulfonamide derivatives can be summarized as follows:

Hydrophobicity (logP): Often shows a positive correlation with activity up to an optimal point, after which increased lipophilicity can lead to poor solubility and off-target effects. nih.gov

Electronic Effects (Hammett constants): Electron-withdrawing groups on the aromatic ring generally enhance the inhibitory activity against targets like carbonic anhydrases by increasing the acidity of the sulfonamide proton. vu.nl

Steric Factors (Taft parameters): The size and shape of substituents are critical. Bulky groups can either enhance binding by filling a hydrophobic pocket or decrease activity due to steric clashes with the target. nih.gov

Pharmacophore Generation and Refinement

A pharmacophore is an abstract representation of the key steric and electronic features that are necessary for a molecule to interact with a specific biological target and trigger a biological response. nih.gov For 2-(hydroxymethyl)benzenesulfonamide derivatives, pharmacophore models are developed based on the SAR data from a series of active compounds. mdpi.com

The generation of a pharmacophore model typically involves the following steps:

Identification of a set of active ligands: A diverse set of molecules with known biological activity against the target of interest is selected. mdpi.com

Conformational analysis: The possible three-dimensional arrangements of each ligand are explored.

Alignment of active molecules: The active compounds are superimposed to identify common chemical features that are spatially arranged in a similar manner.

Definition of pharmacophoric features: These common features, such as hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups, are defined. mdpi.com

For benzenesulfonamide derivatives, a typical pharmacophore model would include:

A zinc-binding group, which is the sulfonamide moiety. nih.gov

An aromatic ring, which can engage in π-π stacking or hydrophobic interactions. vu.nl

One or more hydrogen bond donors/acceptors, such as the hydroxymethyl group. nih.gov

Specific hydrophobic or substituted regions that contribute to selectivity and potency.

Once a pharmacophore model is generated, it can be used for virtual screening of large compound libraries to identify new potential inhibitors. nih.gov The model can also be refined as new SAR data becomes available. This iterative process of pharmacophore modeling, virtual screening, chemical synthesis, and biological testing is a powerful strategy for the discovery and optimization of new drug candidates. mdpi.comresearchgate.net

Metabolism and Biotransformation Pathways of 2 Hydroxymethyl Benzenesulfonamide Derivatives

Identification of Biotransformation Products (Metabolites)

While specific experimental data on the metabolism of 2-(Hydroxymethyl)benzenesulfonamide is not extensively available in the public domain, the metabolic pathways can be predicted based on the well-documented biotransformation of other sulfonamides. The primary sites for metabolic modification in 2-(Hydroxymethyl)benzenesulfonamide are the hydroxymethyl group, the aromatic ring, and the sulfonamide functional group.

Major metabolic reactions for sulfonamides include oxidation, acetylation, and conjugation (such as glucuronidation and sulfation). karger.com For 2-(Hydroxymethyl)benzenesulfonamide, the hydroxymethyl group is a likely target for oxidation. This would lead to the formation of an aldehyde intermediate, which would be further oxidized to the corresponding carboxylic acid, 2-carboxybenzenesulfonamide.

The sulfonamide nitrogen can undergo N-acetylation, a common metabolic pathway for primary aromatic amines and sulfonamides, catalyzed by N-acetyltransferases. karger.com This would result in the formation of N-acetyl-2-(hydroxymethyl)benzenesulfonamide.

Furthermore, both the parent compound and its oxidized metabolites can undergo Phase II conjugation reactions. The hydroxyl group of the parent compound or the carboxylic acid group of its oxidized metabolite can be conjugated with glucuronic acid to form glucuronides. The sulfonamide nitrogen may also be a site for glucuronidation or sulfation.

Based on these established pathways, the following table outlines the potential biotransformation products of 2-(Hydroxymethyl)benzenesulfonamide.

| Parent Compound | Potential Metabolite | Metabolic Pathway |

| 2-(Hydroxymethyl)benzenesulfonamide | 2-Formylbenzenesulfonamide | Oxidation |

| 2-(Hydroxymethyl)benzenesulfonamide | 2-Carboxybenzenesulfonamide | Oxidation |

| 2-(Hydroxymethyl)benzenesulfonamide | N-Acetyl-2-(hydroxymethyl)benzenesulfonamide | N-Acetylation |

| 2-(Hydroxymethyl)benzenesulfonamide | 2-(Hydroxymethyl)benzenesulfonamide O-glucuronide | Glucuronidation |

| 2-Carboxybenzenesulfonamide | 2-Carboxybenzenesulfonamide O-glucuronide | Glucuronidation |

| 2-(Hydroxymethyl)benzenesulfonamide | 2-(Hydroxymethyl)benzenesulfonamide N-glucuronide | Glucuronidation |

| 2-(Hydroxymethyl)benzenesulfonamide | 2-(Hydroxymethyl)benzenesulfonamide N-sulfate | Sulfation |

In Vitro and In Vivo Metabolic Studies

Detailed in vitro and in vivo metabolic studies are essential to confirm the predicted metabolic pathways and to identify the enzymes responsible for the biotransformation of a compound. Such studies typically involve incubating the compound with liver microsomes, hepatocytes, or other tissue preparations (in vitro), or administering the compound to laboratory animals (in vivo) and analyzing biological samples for the presence of metabolites.

For sulfonamides in general, in vitro studies have shown that cytochrome P450 enzymes are often involved in the oxidative metabolism of the aromatic ring and alkyl side chains. nih.gov In the case of 2-(Hydroxymethyl)benzenesulfonamide, the oxidation of the hydroxymethyl group would likely be catalyzed by alcohol and aldehyde dehydrogenases.

In vivo studies with other sulfonamides have demonstrated that the extent of acetylation can vary significantly between species and is subject to genetic polymorphism (fast vs. slow acetylators) in humans. karger.com The formation of glucuronide and sulfate (B86663) conjugates is a major route of elimination for many sulfonamides and their metabolites, facilitating their excretion in urine and bile.

Synthetic Approaches to Metabolite Reference Standards

The unambiguous identification and quantification of metabolites in biological samples require the availability of authentic reference standards. The chemical synthesis of predicted metabolites is therefore a critical component of metabolism studies.

The synthesis of the potential oxidized metabolite, 2-carboxybenzenesulfonamide, could be achieved by the oxidation of the hydroxymethyl group of the parent compound using a suitable oxidizing agent.

The N-acetylated metabolite, N-acetyl-2-(hydroxymethyl)benzenesulfonamide, could be synthesized by the reaction of 2-(hydroxymethyl)benzenesulfonamide with an acetylating agent such as acetic anhydride (B1165640) or acetyl chloride.

The synthesis of glucuronide and sulfate conjugates is more complex and often involves enzymatic or specialized chemical methods. For instance, the synthesis of O-glucuronides can be achieved by reacting the hydroxyl-containing parent compound or metabolite with a protected glucuronic acid derivative, followed by deprotection.

The following table summarizes potential synthetic approaches for the reference standards of 2-(Hydroxymethyl)benzenesulfonamide metabolites.

| Metabolite | Synthetic Approach |

| 2-Carboxybenzenesulfonamide | Oxidation of 2-(hydroxymethyl)benzenesulfonamide |

| N-Acetyl-2-(hydroxymethyl)benzenesulfonamide | Acetylation of 2-(hydroxymethyl)benzenesulfonamide |

| Glucuronide Conjugates | Reaction with a protected glucuronic acid derivative |

| Sulfate Conjugates | Reaction with a sulfating agent (e.g., sulfur trioxide pyridine (B92270) complex) |

Advanced Research Perspectives and Future Directions

Design and Synthesis of Next-Generation Benzenesulfonamide (B165840) Analogs

The development of novel benzenesulfonamide analogs is a dynamic area of research, driven by the need for more potent and selective therapeutic agents. A key strategy in this endeavor is the "tail approach," where diverse chemical moieties are attached to the core benzenesulfonamide structure to enhance interactions with specific biological targets. This method has been successfully employed to improve the pharmacokinetic properties and isoform selectivity of these inhibitors.

Researchers are actively exploring various synthetic routes to create a wide array of derivatives. For instance, a common method involves the reaction of a substituted benzenesulfonyl chloride with an appropriate amine. This straightforward approach allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's properties. Structure-activity relationship (SAR) studies are crucial in this process, providing valuable insights into how different substituents influence biological activity. These studies have led to the identification of benzenesulfonamide derivatives with potent inhibitory activity against a variety of targets, including 12-lipoxygenase, an enzyme implicated in inflammation and cancer.

A variety of synthetic methods are employed to generate these diverse analogs. One common approach begins with commercially available starting materials that are then modified through a series of chemical reactions. For example, a substituted aniline (B41778) can undergo a Sandmeyer reaction to produce a benzenesulfonyl chloride, which is then reacted with ammonia (B1221849) or an amine to yield the desired sulfonamide. The versatility of these synthetic strategies allows for the creation of large libraries of compounds for screening and optimization.

The following table provides a glimpse into the variety of benzenesulfonamide analogs being synthesized and their intended therapeutic targets.

| Analog Type | Therapeutic Target | Key Synthetic Strategy |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | 12-Lipoxygenase | Medicinal chemistry optimization of a core scaffold |

| Phenylalanine derivatives with benzenesulfonamide terminal moieties | HIV-1 Capsid Protein | Multi-step synthesis involving acylation and removal of protecting groups |

| N-indolyl-3,4,5-trimethoxybenzenesulfonamide derivatives | Tubulin | Modifications at positions 1 and 3 of the indole (B1671886) system and on the sulfonamide nitrogen |

Integration of Artificial Intelligence and Machine Learning for De Novo Design and Optimization

The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery, and the design of benzenesulfonamide analogs is no exception. These powerful computational tools are being increasingly integrated into the research and development pipeline to accelerate the identification and optimization of novel drug candidates. nih.gov

One of the most exciting applications of AI in this context is de novo drug design. Generative AI models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns in large datasets of known molecules and then generate entirely new chemical structures that are predicted to have desired properties. nih.govarxiv.org This approach allows for the exploration of a much larger chemical space than is possible with traditional methods, potentially leading to the discovery of compounds with novel mechanisms of action. arxiv.org For instance, reinforcement learning models have been successfully used to identify N-phenylbenzenesulfonamides as a new class of inhibitors for lactate (B86563) dehydrogenase A (LDHA), a promising cancer target. nih.gov

Machine learning models are also being employed to predict the biological activity and pharmacokinetic properties of benzenesulfonamide derivatives. By training on existing structure-activity relationship data, these models can quickly screen large virtual libraries of compounds and prioritize those with the highest probability of success. nih.gov For example, a gradient boosting classifier was used to predict a novel benzenesulfonamide-based inhibitor of butyrylcholinesterase, an enzyme implicated in neurodegenerative diseases. nih.gov This predictive power significantly reduces the time and cost associated with synthesizing and testing large numbers of compounds in the laboratory.

The table below summarizes some of the key AI and ML approaches being applied to the design and optimization of benzenesulfonamide analogs.

| AI/ML Technique | Application in Benzenesulfonamide Research |

| Generative Adversarial Networks (GANs) | De novo design of novel molecular structures with desired properties. arxiv.org |

| Variational Autoencoders (VAEs) | Generation of new chemical entities by learning from existing molecular data. nih.govarxiv.org |

| Reinforcement Learning | Optimization of molecular structures to enhance inhibitory activity against specific targets. nih.gov |

| Gradient Boosting Classifiers | Prediction of the biological activity of virtual compounds. nih.gov |

| Molecular Dynamics Simulations | Assessment of the stability and binding interactions of designed compounds with their target proteins. |

Exploration of Novel Therapeutic Applications Beyond Established Roles

The therapeutic potential of benzenesulfonamide derivatives extends far beyond their well-established roles as diuretics and antibacterial agents. Researchers are actively exploring their application in a wide range of diseases, uncovering novel mechanisms of action and identifying new therapeutic targets.

One of the most promising new frontiers for benzenesulfonamides is in the treatment of metabolic disorders . Certain derivatives have been synthesized and shown to act as selective peroxisome proliferator-activated receptor gamma (PPARγ) modulators, which are key targets in the management of type 2 diabetes. nih.gov These compounds have demonstrated efficacy in rodent models of the disease, offering a potential alternative to existing therapies with fewer side effects. nih.gov Additionally, some benzenesulfonamides are being investigated as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion, which could help to control blood glucose levels.